Cas no 2228425-48-5 (3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol)

3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol
- 2228425-48-5
- EN300-1813471
-
- インチ: 1S/C12H17NO4/c1-12(2,8-14)7-9-5-4-6-10(17-3)11(9)13(15)16/h4-6,14H,7-8H2,1-3H3
- InChIKey: UCXWUCRFTTWXLC-UHFFFAOYSA-N
- ほほえんだ: OCC(C)(C)CC1C=CC=C(C=1[N+](=O)[O-])OC
計算された属性
- せいみつぶんしりょう: 239.11575802g/mol
- どういたいしつりょう: 239.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1813471-0.5g |
3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol |
2228425-48-5 | 0.5g |
$933.0 | 2023-09-19 | ||
Enamine | EN300-1813471-0.1g |
3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol |
2228425-48-5 | 0.1g |
$855.0 | 2023-09-19 | ||
Enamine | EN300-1813471-0.25g |
3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol |
2228425-48-5 | 0.25g |
$893.0 | 2023-09-19 | ||
Enamine | EN300-1813471-1g |
3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol |
2228425-48-5 | 1g |
$971.0 | 2023-09-19 | ||
Enamine | EN300-1813471-10g |
3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol |
2228425-48-5 | 10g |
$4176.0 | 2023-09-19 | ||
Enamine | EN300-1813471-5.0g |
3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol |
2228425-48-5 | 5g |
$2816.0 | 2023-06-02 | ||
Enamine | EN300-1813471-2.5g |
3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol |
2228425-48-5 | 2.5g |
$1903.0 | 2023-09-19 | ||
Enamine | EN300-1813471-5g |
3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol |
2228425-48-5 | 5g |
$2816.0 | 2023-09-19 | ||
Enamine | EN300-1813471-0.05g |
3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol |
2228425-48-5 | 0.05g |
$816.0 | 2023-09-19 | ||
Enamine | EN300-1813471-1.0g |
3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol |
2228425-48-5 | 1g |
$971.0 | 2023-06-02 |
3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol 関連文献
-
1. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-olに関する追加情報
Professional Introduction to Compound with CAS No. 2228425-48-5 and Product Name: 3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol
The compound identified by the CAS number 2228425-48-5 and the product name 3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, featuring a complex aromatic structure combined with an aliphatic side chain, has garnered attention due to its potential biological activities and synthetic utility. The presence of both a methoxy group and a nitro group on the phenyl ring introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
In recent years, the exploration of nitroaromatic compounds has been extensively studied for their pharmacological properties. The nitro group, in particular, can serve as a versatile functional handle for further chemical modifications, enabling the synthesis of a diverse array of derivatives with tailored biological activities. The methoxy group, on the other hand, contributes to the overall stability and reactivity of the molecule, influencing its interaction with biological targets. The combination of these functional groups in 3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol suggests a molecule with multifaceted potential applications.
The aliphatic side chain, specifically the 2,2-dimethylpropan-1-ol moiety, adds another layer of complexity to the compound's structure. This bulky group can affect both the solubility and binding affinity of the molecule, making it an important consideration in drug design. The 2-methyl substituent enhances the lipophilicity of the compound, potentially improving its membrane permeability—a critical factor for oral bioavailability. Meanwhile, the 1-hydroxyl group provides a site for further derivatization, allowing chemists to explore new chemical spaces and optimize pharmacokinetic profiles.
Recent advancements in computational chemistry have enabled more precise predictions of biological activity based on molecular structure. Virtual screening methods have been employed to identify potential hits from large compound libraries, including derivatives of 3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol. These studies have highlighted its potential as an inhibitor of various enzymes and receptors implicated in inflammatory diseases and cancer. The nitro group's ability to undergo reduction to an amine under specific conditions opens up possibilities for prodrug strategies, where the active form is released in vivo to enhance therapeutic efficacy.
In vitro studies have begun to unravel the mechanistic basis of action for this class of compounds. For instance, derivatives with similar structural motifs have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The methoxy group's interaction with heme groups in COX enzymes may modulate their activity by affecting substrate binding or enzyme conformation. Additionally, the nitroaromatic ring has been observed to interact with aromatic hydrocarbon receptors (AhR), suggesting potential applications in immunomodulatory therapies.
The synthesis of 3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol involves multi-step organic transformations that highlight its synthetic versatility. Key steps include nitration of 3-methoxybenzene followed by Friedel-Crafts alkylation to introduce the isobutyl side chain. Advances in catalytic methods have improved yields and selectivity in these reactions, reducing unwanted byproducts. Green chemistry principles have also been applied to minimize solvent use and hazardous waste generation during synthesis.
Biological evaluation of this compound has revealed promising results in preclinical models. In cell-based assays, it has demonstrated dose-dependent inhibition of pro-inflammatory cytokine production, indicating its potential as an anti-inflammatory agent. Animal models have further supported these findings by showing reduced inflammation in response to acute injury or chronic disease states when treated with analogs of 3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol.
The future direction for research on this compound includes exploring its role as a lead molecule for drug development programs. Structure-activity relationship (SAR) studies are being conducted to optimize potency while improving pharmacokinetic properties such as solubility and metabolic stability. Additionally
2228425-48-5 (3-(3-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol) 関連製品
- 1021216-23-8(N-(2,5-dimethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide)
- 1004282-48-7(2-(4-Chlorophenyl)-2-fluorobutan-1-amine)
- 2228763-40-2(2-1-(2-methylpropyl)-1H-pyrazol-4-ylethane-1-thiol)
- 1133115-36-2(3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline)
- 2580224-77-5(2-(5-{(benzyloxy)carbonylamino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid)
- 1566252-90-1(1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid)
- 865182-80-5(N-(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-fluorobenzamide)
- 2229545-55-3(ethyl 1-methyl-4-(oxiran-2-yl)methyl-1H-pyrazole-3-carboxylate)
- 2411306-04-0(N-3-(2-chloro-6-methylphenyl)propylprop-2-enamide)
- 1805098-19-4(3-Amino-4-(aminomethyl)-2-chloro-6-(difluoromethyl)pyridine)